molecular formula C12H9ClFN3OS B5489936 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide

5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide

Cat. No.: B5489936
M. Wt: 297.74 g/mol
InChI Key: LTRXRUYXZKJOJO-UHFFFAOYSA-N
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Description

5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group at the 5-position, a fluorophenyl group at the N-position, a methylthio group at the 2-position, and a carboxamide group at the 4-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction using 2-fluoroaniline and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide.

    Addition of the Methylthio Group: The methylthio group can be introduced via a thiolation reaction using methylthiolating agents such as methylthiol or dimethyl disulfide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using carboxylic acid derivatives and amine sources.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluorophenyl positions, using nucleophiles like amines or thiols.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of carboxylic acids and amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide)

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions

    Amines: From reduction reactions

    Substituted Derivatives: From nucleophilic substitution reactions

    Carboxylic Acids and Amines: From hydrolysis reactions

Scientific Research Applications

5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active sites of enzymes, thereby blocking their activity.

    Interaction with Receptors: By binding to cellular receptors, leading to modulation of signaling pathways.

    Disruption of Cellular Processes: By interfering with critical cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-amine: Similar structure but with an amine group instead of a carboxamide group.

    5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-thiol: Similar structure but with a thiol group instead of a carboxamide group.

Uniqueness

5-chloro-N-(2-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-N-(2-fluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3OS/c1-19-12-15-6-7(13)10(17-12)11(18)16-9-5-3-2-4-8(9)14/h2-6H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRXRUYXZKJOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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